molecular formula C14H12F2O3 B15404400 Ethyl 2-(difluoromethoxy)naphthalene-1-carboxylate CAS No. 834885-11-9

Ethyl 2-(difluoromethoxy)naphthalene-1-carboxylate

Cat. No.: B15404400
CAS No.: 834885-11-9
M. Wt: 266.24 g/mol
InChI Key: GNOKZTYNVMEPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(difluoromethoxy)naphthalene-1-carboxylate is a naphthalene-based chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a naphthalene core substituted with a difluoromethoxy group and an ethyl carboxylate, makes it a valuable intermediate for the synthesis of more complex bioactive molecules. Research into structurally similar 1,4-naphthoquinone and naphthalene derivatives highlights their potential as inhibitors of essential enzymes, such as thioredoxin-glutathione reductase (TGR), which is a recognized drug target for parasitic diseases like schistosomiasis . In this context, the difluoromethoxy group is a key functional moiety that can enhance a compound's lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile and cell membrane permeability . The ethyl ester group in its structure offers a versatile handle for further synthetic modification, for instance, through hydrolysis to the corresponding carboxylic acid, which can be used to create a variety of amide or other derivatives for structure-activity relationship (SAR) studies . This compound is intended for use in laboratory research only. This compound is strictly for research applications and is not classified as a drug, food, or cosmetic. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

834885-11-9

Molecular Formula

C14H12F2O3

Molecular Weight

266.24 g/mol

IUPAC Name

ethyl 2-(difluoromethoxy)naphthalene-1-carboxylate

InChI

InChI=1S/C14H12F2O3/c1-2-18-13(17)12-10-6-4-3-5-9(10)7-8-11(12)19-14(15)16/h3-8,14H,2H2,1H3

InChI Key

GNOKZTYNVMEPBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC2=CC=CC=C21)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 2-(Difluoromethoxy)Naphthalene-1-Carboxylate and Analogs

Compound Functional Groups Molecular Features Potential Applications
This compound Ester (1-position), difluoromethoxy (2-position) High lipophilicity, metabolic stability Agrochemicals, pharmaceuticals
1-Naphthoic acid (α-Naphthalenecarboxylic acid) Carboxylic acid (1-position) Polar, forms salts, reactive Dyes, polymers
2-Naphthoyl chloride Acid chloride (2-position) Reactive acylating agent Organic synthesis intermediates
Diflumetorim Difluoromethoxy pyrimidine amine Fungicidal activity Pesticide

Key Observations:

  • The ester group in the target compound enhances stability compared to carboxylic acids (e.g., 1-naphthoic acid) or reactive acyl chlorides (e.g., 2-naphthoyl chloride) .
  • The difluoromethoxy group may confer resistance to enzymatic degradation, similar to its role in diflumetorim, a fungicide .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Boiling/Melting Point Solubility
This compound ~250 (estimated) Not reported Likely lipophilic
1-Naphthoic acid 172.18 160–162°C (mp) Low water solubility
2-Naphthoyl chloride 190.63 34–36°C (mp) Reactive in polar solvents
Diflumetorim 328.7 Not reported Hydrophobic

Analysis:

  • The target compound’s molecular weight (~250 g/mol) aligns with smaller agrochemicals, favoring membrane permeability.
  • Lipophilicity from the difluoromethoxy and ethyl ester groups may enhance bioavailability compared to polar analogs like 1-naphthoic acid .

Environmental and Metabolic Considerations

  • Environmental Persistence: Difluoromethoxy groups often resist hydrolysis, suggesting moderate environmental persistence, akin to diflumetorim .
  • Metabolic Pathways: The ester moiety may undergo hydrolysis to 2-(difluoromethoxy)naphthalene-1-carboxylic acid, paralleling ester-to-acid conversions seen in other agrochemicals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(difluoromethoxy)naphthalene-1-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or fluorination of naphthalene derivatives. For example:

Oxyanion formation : React 1-naphthol derivatives with a base (e.g., K₂CO₃) in DMF to generate an oxyanion intermediate .

Alkylation/fluorination : Introduce difluoromethoxy groups using propargyl bromide analogs or fluorinating agents under controlled conditions (e.g., THF or dichloromethane as solvents) .

  • Optimization : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and adjust temperature, solvent polarity, or stoichiometry to minimize side products .

Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?

  • Techniques :

  • NMR : Use 1^1H and 13^{13}C NMR to identify aromatic protons (δ 6.8–8.5 ppm), ester carbonyl (δ ~165 ppm), and difluoromethoxy CF₂ signals (δ ~110–120 ppm for 19^{19}F NMR) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 292.2) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, F, and O composition .

Q. What are the standard protocols for preliminary toxicity screening of this compound in vitro?

  • Approach : Follow ATSDR guidelines for naphthalene derivatives:

  • Cell viability assays : Use human or mammalian cell lines (e.g., HepG2) exposed to concentrations ranging from 1–100 µM, with MTT or resazurin assays .
  • Metabolic stability : Assess hepatic metabolism using microsomal preparations (e.g., rat liver S9 fractions) .
    • Data Interpretation : Compare IC₅₀ values to structurally similar compounds (e.g., 1-(difluoromethoxy)naphthalene-3-carboxaldehyde) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?

  • Experimental Design :

Enzyme inhibition assays : Incubate recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with the compound and monitor activity via fluorescent substrates .

Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., hydroxylated or demethylated derivatives) .

  • Contradiction Resolution : If conflicting inhibition data arise, validate using human hepatocyte models to account for enzyme interplay .

Q. What strategies resolve contradictions in environmental persistence data for this compound?

  • Approach :

  • Degradation studies : Perform hydrolysis (pH 4–10) and photolysis (UV-Vis irradiation) under controlled conditions, quantifying residuals via HPLC .
  • Comparative analysis : Cross-reference results with structurally analogous compounds (e.g., ethyl 3-(difluoromethyl)pyrazole-4-carboxylate) to identify substituent-specific stability trends .
    • Data Integration : Use QSAR models to predict half-lives in water/soil based on logP and electronic parameters .

Q. How does the difluoromethoxy group influence binding affinity to biological targets compared to non-fluorinated analogs?

  • Methodology :

  • Molecular docking : Compare docking scores (AutoDock Vina) of the compound and its methoxy analog against targets like COX-2 or PPAR-γ .
  • Thermodynamic profiling : Use ITC to measure binding entropy/enthalpy changes, highlighting fluorine’s role in hydrophobic interactions .
    • Case Study : Fluorinated naphthalenes show 3–5× higher affinity to aryl hydrocarbon receptors than non-fluorinated versions .

Key Considerations

  • Risk of Bias : Use ATSDR’s risk-of-bias questionnaires (e.g., randomization, outcome reporting) to assess study reliability .
  • Data Gaps : Prioritize metabolomics and chronic exposure studies to address missing mechanistic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.